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molecular formula C8H6ClN3O B057771 1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone CAS No. 90734-71-7

1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone

Cat. No. B057771
M. Wt: 195.6 g/mol
InChI Key: ODNBVEIAQAZNNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497368B2

Procedure details

To a solution of N′-(6-chloro-pyridazin-3-yl)-N,N-dimethyl-formamidine (1.3 g, 7 mmol) in DMF (60 mL) was added NaI (1 g, 6.7 mmol) and chloroacetone (1 mL, 12.6 mmol). The mixture was heated at 80° C. overnight and then concentrated under reduced pressure. The residue was purified by column chromatography to afford 1-(6-chloro-imidazo[1,2-b]pyridazin-3-yl)-ethanone (0.7 g) in 51% yield. 1H-NMR (400 MHz, CDCl3) δ ppm 8.42 (s, 1H), 8.05 (d, 1H), 7.31 (d, 1H), 2.77 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([N:8]=[CH:9]N(C)C)=[CH:4][CH:3]=1.[Na+].[I-].Cl[CH2:16][C:17](=[O:19])[CH3:18]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:16]([C:17](=[O:19])[CH3:18])=[CH:9][N:8]=2)[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N=CN(C)C
Name
Quantity
1 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
1 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=CN2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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